1-(5-氯-1H-吡唑并[4,3-D]嘧啶-1-基)乙酮
描述
“1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone” is a chemical compound with the IUPAC name 5-chloro-1H-pyrazolo [4,3-d]pyrimidine . It is used in the preparation of pyrimidine derivatives and related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3ClN4/c6-5-7-1-4-3 (9-5)2-8-10-4/h1-2H, (H,8,10) and the InChI key is MRTKTXTWOUDUTL-UHFFFAOYSA-N . The molecular weight is 154.56 .Chemical Reactions Analysis
The compound has been used in the synthesis of pyrimidine derivatives and related heterocycles . It has also been used in the development of novel CDK2 inhibitors .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at 2-8°C . The molecular weight of the compound is 154.56 .科学研究应用
CDK2抑制剂
该化合物用于合成吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶衍生物,这些衍生物是新型的CDK2抑制剂 . CDK2抑制是癌症治疗的一个有吸引力的靶点,它以选择性方式靶向肿瘤细胞 .
抗癌剂
大多数使用“1-(5-氯-1H-吡唑并[4,3-D]嘧啶-1-基)乙酮”合成的化合物对MCF-7和HCT-116表现出优异的细胞毒活性,IC 50范围分别为(45–97 nM)和(6–99 nM),而对HepG-2的活性中等,IC 50范围为(48–90 nM),与索拉非尼相比 .
DNA依赖性蛋白激酶抑制剂
该化合物用于制备嘧啶衍生物和相关的杂环化合物,作为DNA依赖性蛋白激酶抑制剂用于治疗疾病 .
抗病毒剂
由于其与核碱基的结构相似性,吡唑并[5,1-c][1,2,4]三嗪(可以使用“1-(5-氯-1H-吡唑并[4,3-D]嘧啶-1-基)乙酮”合成)可能作为代谢物起作用,因此它们可用作抗病毒剂 .
抗肿瘤剂
吡唑并三嗪(可以使用“1-(5-氯-1H-吡唑并[4,3-D]嘧啶-1-基)乙酮”合成)已显示出对结肠癌、乳腺癌和肺癌细胞的显着细胞毒活性 .
抑制琥珀酸脱氢酶的化合物
作用机制
Target of Action
The primary target of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone is Cyclin-dependent kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression . The compound exerts its effects by binding to the active site of CDK2, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone affects the cell cycle progression pathway. This results in the arrest of cell growth at the G0-G1 stage , leading to downstream effects such as apoptosis induction within HCT cells .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone has suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .
安全和危害
生化分析
Biochemical Properties
1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone has been found to interact with various enzymes and proteins. Specifically, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction could potentially influence various biochemical reactions within the cell .
Cellular Effects
The effects of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone on cells are significant. It has been shown to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been shown to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been shown to have significant inhibitory activity against CDK2/cyclin A2 .
属性
IUPAC Name |
1-(5-chloropyrazolo[4,3-d]pyrimidin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c1-4(13)12-6-3-9-7(8)11-5(6)2-10-12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLFCRWSCMPVIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CN=C(N=C2C=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。